![molecular formula C18H20O3 B12427193 1,2,3-trimethoxy-5-[(Z)-2-(4-methylphenyl)ethenyl]benzene](/img/structure/B12427193.png)
1,2,3-trimethoxy-5-[(Z)-2-(4-methylphenyl)ethenyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3-Trimethoxy-5-[(Z)-2-(4-methylphenyl)ethenyl]benzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of three methoxy groups and a (Z)-2-(4-methylphenyl)ethenyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-trimethoxy-5-[(Z)-2-(4-methylphenyl)ethenyl]benzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1,2,3-trimethoxybenzene and 4-methylbenzaldehyde.
Condensation Reaction: The key step involves a condensation reaction between 1,2,3-trimethoxybenzene and 4-methylbenzaldehyde in the presence of a base, such as sodium hydroxide or potassium hydroxide, to form the desired product.
Reaction Conditions: The reaction is typically carried out under reflux conditions in a suitable solvent, such as ethanol or methanol, to facilitate the formation of the (Z)-2-(4-methylphenyl)ethenyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
1,2,3-Trimethoxy-5-[(Z)-2-(4-methylphenyl)ethenyl]benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the (Z)-2-(4-methylphenyl)ethenyl group to the corresponding ethyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of the corresponding ethyl derivative.
Substitution: Introduction of various functional groups, such as halogens, nitro groups, or alkyl groups, onto the benzene ring.
Scientific Research Applications
1,2,3-Trimethoxy-5-[(Z)-2-(4-methylphenyl)ethenyl]benzene has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,2,3-trimethoxy-5-[(Z)-2-(4-methylphenyl)ethenyl]benzene involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through:
Molecular Targets: Binding to specific enzymes, receptors, or other proteins, thereby modulating their activity.
Pathways Involved: Influencing various biochemical pathways, such as signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Trimethoxy-5-methylbenzene: Similar structure but lacks the (Z)-2-(4-methylphenyl)ethenyl group.
1,2,3-Trimethoxy-5-(methoxymethyl)benzene: Contains a methoxymethyl group instead of the (Z)-2-(4-methylphenyl)ethenyl group.
1,2,3-Trimethoxy-5-(2-propenyl)benzene: Contains a 2-propenyl group instead of the (Z)-2-(4-methylphenyl)ethenyl group.
Uniqueness
1,2,3-Trimethoxy-5-[(Z)-2-(4-methylphenyl)ethenyl]benzene is unique due to the presence of the (Z)-2-(4-methylphenyl)ethenyl group, which imparts distinct chemical and biological properties compared to its similar compounds
Properties
Molecular Formula |
C18H20O3 |
|---|---|
Molecular Weight |
284.3 g/mol |
IUPAC Name |
1,2,3-trimethoxy-5-[(Z)-2-(4-methylphenyl)ethenyl]benzene |
InChI |
InChI=1S/C18H20O3/c1-13-5-7-14(8-6-13)9-10-15-11-16(19-2)18(21-4)17(12-15)20-3/h5-12H,1-4H3/b10-9- |
InChI Key |
YSJFPRSDNPCGBF-KTKRTIGZSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C\C2=CC(=C(C(=C2)OC)OC)OC |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC2=CC(=C(C(=C2)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


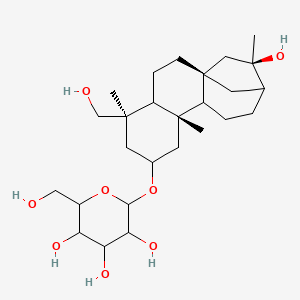
![3-[(2E)-3,7-Dimethylocta-2,6-dien-1-YL]-4-methoxybenzoic acid](/img/structure/B12427120.png)
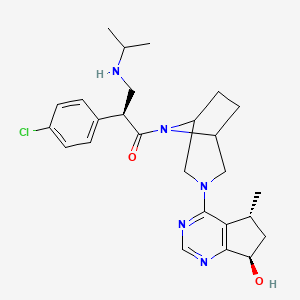
![(5Z,8Z,11Z,14Z)-N-[(2S)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]icosa-5,8,11,14-tetraenamide](/img/structure/B12427131.png)
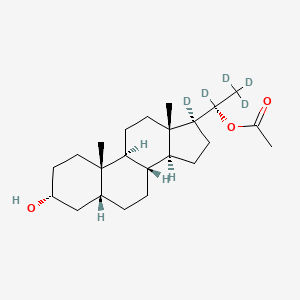
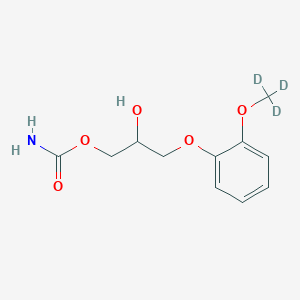
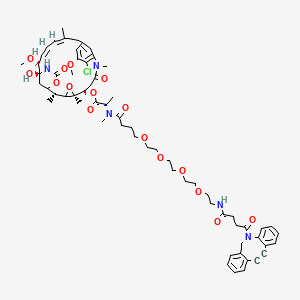
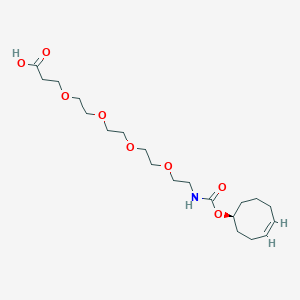
![(2,5-dioxopyrrolidin-1-yl) 6-[[(2S)-1-[[(2S)-1-[3-[[(12aS)-8-methoxy-6-oxo-12a,13-dihydroindolo[2,1-c][1,4]benzodiazepin-9-yl]oxymethyl]-5-[[(12aS)-8-methoxy-6-oxo-11,12,12a,13-tetrahydroindolo[2,1-c][1,4]benzodiazepin-9-yl]oxymethyl]anilino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-6-oxohexanoate](/img/structure/B12427175.png)
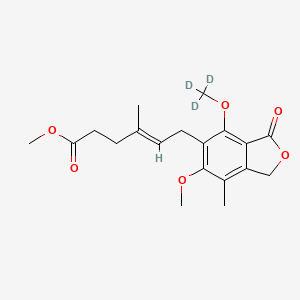
![N-[(4-fluorophenyl)methyl]-6-methoxy-2-methylquinolin-4-amine](/img/structure/B12427195.png)
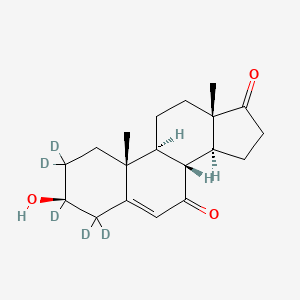

![naphthalen-1-yl-[4,5,6,7-tetradeuterio-1-(4-hydroxypentyl)indol-3-yl]methanone](/img/structure/B12427211.png)
